

solubility of 5-Fluoro-4-methyl-2-nitrophenol in organic solvents

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Compound of Interest

Compound Name: **5-Fluoro-4-methyl-2-nitrophenol**

Cat. No.: **B1338033**

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An In-depth Technical Guide to the Solubility of **5-Fluoro-4-methyl-2-nitrophenol** in Organic Solvents

Abstract

5-Fluoro-4-methyl-2-nitrophenol is a substituted nitrophenol derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.^[1] Its utility in synthesis is critically dependent on its solubility in various organic solvents, a parameter that governs reaction kinetics, purification strategies, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of **5-Fluoro-4-methyl-2-nitrophenol**. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the isothermal shake-flask method, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction: The Strategic Importance of Solubility

In the landscape of modern drug development and fine chemical synthesis, understanding the solubility of an intermediate is a cornerstone of process development. **5-Fluoro-4-methyl-2-nitrophenol** (CAS: 83341-28-0) is a key intermediate whose molecular architecture is designed for versatility.^[1] The strategic placement of a fluorine atom can enhance metabolic

stability and binding affinity in a final active pharmaceutical ingredient (API), while the nitro and hydroxyl groups serve as reactive handles for subsequent chemical transformations.[\[1\]](#)

However, the successful application of this building block is fundamentally tied to its behavior in solution. Poor solubility can lead to challenges in achieving desired reaction concentrations, complications in purification via crystallization, and difficulties in downstream formulation. This guide serves as a resource for researchers, scientists, and drug development professionals to understand, predict, and experimentally verify the solubility of **5-Fluoro-4-methyl-2-nitrophenol**, thereby enabling more efficient and robust chemical process design.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the behavior of **5-Fluoro-4-methyl-2-nitrophenol** lies in deconstructing its functional components.

- Molecular Formula: C₇H₆FNO₃[\[2\]](#)
- Molecular Weight: 171.13 g/mol [\[2\]](#)
- Appearance: Typically a yellow powder[\[1\]](#)

Structural Features Influencing Solubility:

- Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar and protic solvents (e.g., alcohols).
- Nitro (-NO₂) Group: The nitro group is strongly polar and electron-withdrawing, but it is primarily a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.
- Benzene Ring: The aromatic core is non-polar and hydrophobic, contributing to solubility in solvents with lower polarity.
- Methyl (-CH₃) Group: This is a small, non-polar, lipophilic group that slightly increases the molecule's hydrophobic character.

- Fluorine (-F) Atom: As the most electronegative element, fluorine is a potent electron-withdrawing group. While it increases bond polarity, its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect on solubility is often to increase lipophilicity and interactions with non-polar or moderately polar solvents.

The molecule's overall solubility in a given solvent will be determined by the balance between the polar, hydrogen-bonding contributions of the hydroxyl and nitro groups versus the hydrophobic nature of the fluorinated, methylated aromatic ring.

Theoretical Solubility Predictions

The guiding principle for solubility is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.^{[3][4]} Based on the physicochemical profile of **5-Fluoro-4-methyl-2-nitrophenol**, we can predict its general solubility in common classes of organic solvents. For comparison, related compounds like 4-nitrophenol are known to be more soluble in organic solvents like ethanol and acetone than in water.^[5] The same trend is expected for this substituted derivative.

Table 1: Predicted Solubility Profile of **5-Fluoro-4-methyl-2-nitrophenol**

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---------------|--|----------------------|---|
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. These solvents effectively solvate both the polar and non-polar portions of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the solute's phenolic proton and can engage in dipole-dipole interactions. Their moderate polarity also accommodates the aromatic ring. Acetone and acetonitrile are particularly effective for many nitrophenols. [6] [7] |

| | | | |
|-------------|--------------------------------------|------------------|---|
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | <p>These solvents have moderate polarity and can solvate the aromatic ring and engage in weaker dipole interactions.</p> <p>The lack of hydrogen bonding capability limits high solubility.</p> |
| Non-Polar | Hexane, Toluene | Low to Insoluble | <p>The significant polarity from the nitro and hydroxyl groups makes the compound incompatible with the weak van der Waals forces offered by non-polar solvents.^[6]</p> |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | <p>Ethers are effective hydrogen bond acceptors and can solvate the molecule to a moderate degree.</p> <p>THF is generally a better solvent than diethyl ether due to its higher polarity.</p> |

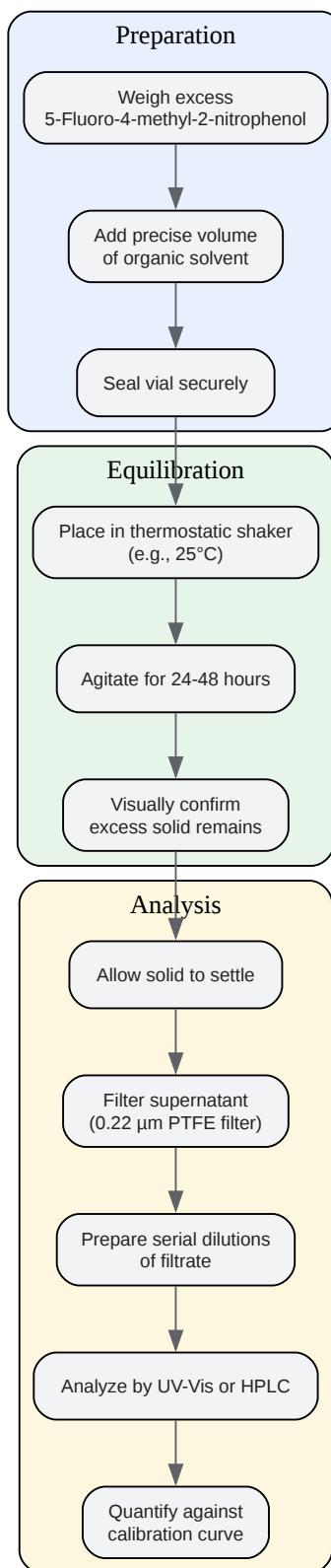
Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction, quantitative solubility data must be generated experimentally. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility, valued for its reliability and direct measurement of a saturated solution at equilibrium.^{[8][9]}

Rationale for Method Selection

The shake-flask method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors such as precipitation rates.^[8] ^[10] This is achieved by agitating an excess of the solid compound in the chosen solvent at a constant temperature for an extended period (typically 24-48 hours), ensuring the solution becomes fully saturated.^[11]^[12]

Workflow for Solubility Determination



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Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

- Preparation:

- Add an excess amount of crystalline **5-Fluoro-4-methyl-2-nitrophenol** to a series of glass vials (e.g., 4 mL). "Excess" means enough solid will visibly remain after equilibrium is reached.
- Using a calibrated pipette, accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
- Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation during incubation.

- Equilibration:

- Place the vials in a thermostatic shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).
- Agitate the samples for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is standard for nitrophenolic compounds.[\[10\]](#)[\[11\]](#)
- After the equilibration period, cease agitation and allow the vials to rest at the set temperature for at least 1 hour to allow undissolved solids to settle.

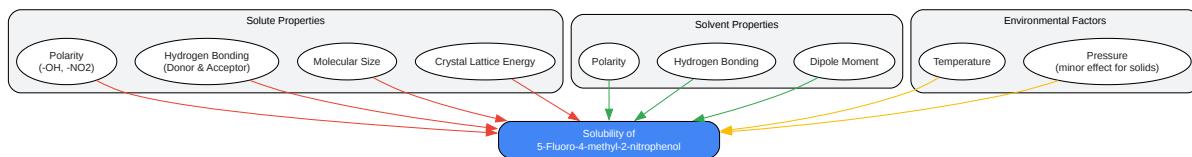
- Sample Processing and Analysis:

- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.
- Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical method.
- Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-generated calibration curve.[\[10\]](#)[\[12\]](#)

- Calculation:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of **5-Fluoro-4-methyl-2-nitrophenol** is not a static value; it is influenced by several environmental and systemic factors that researchers must control and consider.



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Caption: Key factors influencing the solubility of the target compound.

- Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Supplying thermal energy helps overcome the solute's crystal lattice energy and promotes mixing with the solvent. This relationship is critical for designing recrystallization procedures.
- Solvent Polarity: As detailed in Table 1, the match between solute and solvent polarity is the most significant determinant of solubility. A solvent that can effectively interact with both the polar functional groups and the non-polar aromatic ring will exhibit the highest solvating power.

- Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, sometimes leading to an apparent increase in solubility. Conversely, impurities in the solvent can alter its polarity and solvating capacity. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While specific quantitative solubility data for **5-Fluoro-4-methyl-2-nitrophenol** remains scarce in public literature, a robust scientific framework allows for strong predictions and a clear path to experimental verification. The compound is expected to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as acetone and acetonitrile. Its solubility is predicted to be low in non-polar solvents like hexane. For professionals in drug discovery and chemical synthesis, the isothermal shake-flask method detailed herein represents the definitive approach to generating the precise solubility data required for process optimization, reaction design, and successful purification.

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